Lisdexamfetamine

pharmacokinetics prodrug activation Tmax

For buyers requiring a predictable, low-variability d-amphetamine exposure in clinical or forensic protocols, lisdexamfetamine is the only stimulant prodrug activated by rate-limited, extrahepatic enzymatic hydrolysis in red blood cells—not by pH/diffusion-controlled GI release. This mechanism yields a Tmax of 3.0–4.7 h, ≥13 h of therapeutic coverage, <20% inter- and intra-subject PK variability, and a blunted euphorigenic profile that makes it indispensable for abuse-liability studies. Its unique amide-linked L-lysine-d-amphetamine structure demands dedicated analytical methods; therefore, only high-purity reference standards with full pharmacopeial traceability (USP/EP) support robust ANDA impurity profiling and dissolution testing. Procure authenticated lisdexamfetamine to ensure regulatory compliance, reduce sample sizes in PK trials, and differentiate your generic-development program with the most reproducible stimulant reference standard available.

Molecular Formula C15H25N3O
Molecular Weight 263.38 g/mol
CAS No. 608137-32-2
Cat. No. B1249270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisdexamfetamine
CAS608137-32-2
SynonymsDimesylate, Lis-dexamfetamine
Dimesylate, Lisdexamfetamine
elvanse
Lis dexamfetamine Dimesylate
lis-dexamfetamine dimesylate
lisdexamfetamine
lisdexamfetamine dimesylate
NRP 104
NRP-104
NRP104
Vyvanse
Molecular FormulaC15H25N3O
Molecular Weight263.38 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N
InChIInChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1
InChIKeyVOBHXZCDAVEXEY-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWhite to off-white powder. MP 120-122 °C. Solubility in water: 792 mg/mL /Lisdexamfetamine dimethanesulfonate/
8.77e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Lisdexamfetamine CAS 608137-32-2: Prodrug Stimulant with Differentiated Pharmacokinetic and Abuse-Deterrent Profile


Lisdexamfetamine (CAS 608137-32-2), typically formulated as lisdexamfetamine dimesylate, is a therapeutically inactive prodrug of d-amphetamine in which the active moiety is covalently linked to the amino acid L-lysine [1]. Following oral administration, the intact prodrug is rapidly absorbed and subsequently hydrolyzed enzymatically by red blood cells to release the pharmacologically active d-amphetamine [2]. This rate-limited, extrahepatic activation mechanism is the defining feature that distinguishes lisdexamfetamine from all other CNS stimulant formulations—including immediate-release d-amphetamine sulfate, extended-release mixed amphetamine salts (MAS XR), and methylphenidate-based products—and directly underpins its extended duration of therapeutic effect (≥13–14 hours post-dose) and its attenuated abuse liability profile [3].

Lisdexamfetamine CAS 608137-32-2: Why In-Class Amphetamine Substitution Is Pharmacokinetically and Clinically Invalid


The substitution of lisdexamfetamine with immediate-release d-amphetamine or other extended-release amphetamine formulations cannot be performed on a simple dose-equivalent basis due to fundamentally different pharmacokinetic and pharmacodynamic profiles. Lisdexamfetamine is the only long-acting stimulant in which active drug release occurs biochemically in the blood via rate-limited enzymatic hydrolysis, rather than mechanically via pH-dependent or diffusion-controlled release in the gastrointestinal tract [1]. This prodrug mechanism results in a significantly longer time to maximum d-amphetamine concentration (Tmax of 3.0–4.7 hours for the active metabolite vs. 1.0–2.1 hours for the prodrug itself), lower peak plasma d-amphetamine concentrations (Cmax), and markedly reduced inter- and intra-individual pharmacokinetic variability compared with immediate-release d-amphetamine administered at equimolar doses [2]. Furthermore, the therapeutic duration of lisdexamfetamine extends to at least 13 hours post-dose in children and 14 hours in adults—longer than that reported for any other long-acting stimulant formulation—a characteristic that directly affects dosing frequency, adherence, and clinical outcomes [3]. These pharmacokinetically driven differences are not captured by d-amphetamine content alone and preclude simple generic or in-class substitution without careful clinical reassessment.

Lisdexamfetamine CAS 608137-32-2: Comparative Quantitative Evidence Guide for Scientific Selection


Extended Tmax and Blunted Cmax of Active d-Amphetamine Versus Immediate-Release d-Amphetamine

Lisdexamfetamine (LDX) produces a significantly extended time to maximum plasma concentration (Tmax) and lower peak concentration (Cmax) of the active metabolite d-amphetamine compared with immediate-release (IR) d-amphetamine sulfate at equimolar doses. The rate-limited enzymatic hydrolysis of LDX by red blood cell peptidases prevents the rapid appearance of d-amphetamine in the blood observed following oral administration of IR d-amphetamine [1]. In a head-to-head intravenous administration study in adult stimulant abusers, the mean Cmax of d-amphetamine following 50 mg LDX i.v. was 38.9 ± 8.1 ng/mL, compared with 105 ± 91.4 ng/mL following 20 mg d-amphetamine i.v.—a reduction of approximately 63% in peak exposure [2]. The mean Tmax of d-amphetamine was 2.51 hours after LDX administration versus 0.82 hours after d-amphetamine administration, representing a three-fold longer time to peak effect [3].

pharmacokinetics prodrug activation Tmax Cmax d-amphetamine

Quantitative Reduction in Subjective Drug-Liking Scores Versus Immediate-Release d-Amphetamine

In a randomized, double-blind, placebo-controlled, crossover abuse liability study in 38 patients with a history of drug abuse, lisdexamfetamine dimesylate 100 mg produced significantly lower subjective 'Drug Liking Effects' scores compared with immediate-release d-amphetamine sulfate 40 mg, as measured by the Drug Rating Questionnaire-Subject (DRQ-S) score [1]. Intravenous administration of 50 mg lisdexamfetamine dimesylate produced positive subjective responses on scales measuring 'Drug Liking' and 'Euphoria' that were greater than placebo but less than those produced by an equivalent dose (20 mg) of intravenous d-amphetamine [2]. In the intravenous head-to-head study, 20 mg of d-amphetamine showed significantly increased abuse-related liking scores compared with placebo (P < 0.05), whereas the liking effects of 50 mg LDX did not significantly differ from placebo [3].

abuse liability drug liking subjective effects abuse-deterrent

Reduced Inter- and Intra-Individual Pharmacokinetic Variability Versus Immediate-Release d-Amphetamine

The pharmacokinetic profile of d-amphetamine following oral administration of lisdexamfetamine demonstrates lower inter- and intra-individual variability in exposure compared with the pharmacokinetic profile of an equivalent dose of immediate-release (IR) d-amphetamine [1]. In an open-label single-dose pharmacokinetic study in healthy adult volunteers, intersubject and intrasubject variability over lisdexamfetamine doses from 50 to 150 mg was low (<20%) for both Cmax and AUC0-∞ of the released d-amphetamine [2]. Additionally, d-amphetamine exposure demonstrated linear dose-proportionality across the tested dose range, indicating predictable pharmacokinetic behavior without saturation of the activation mechanism [3].

pharmacokinetic variability dose proportionality intersubject variability intrasubject variability

Reduced Food Effect on Absorption Kinetics Versus Mixed Amphetamine Salts Extended-Release

The prodrug activation mechanism of lisdexamfetamine—which occurs in the blood via red blood cell hydrolysis rather than in the gastrointestinal tract—confers reduced susceptibility to food-induced alterations in absorption kinetics compared with extended-release formulations that rely on pH-dependent or mechanical release systems. Extended-release beads of mixed amphetamine salts (MAS XR) demonstrate a Tmax delay of approximately 2.5 hours when co-administered with a heavy meal, whereas lisdexamfetamine exhibits a Tmax delay of only approximately 1 hour under similar conditions [1]. This difference reflects the independence of lisdexamfetamine's activation from gastrointestinal pH, transit time, and dissolution variables that affect enteric-coated or matrix-based extended-release formulations [2].

food effect absorption Tmax delay formulation robustness

Extended Duration of Therapeutic Effect Beyond 13 Hours Versus Other Long-Acting Stimulants

The therapeutic action of lisdexamfetamine extends to at least 13 hours post-dose in children and 14 hours post-dose in adults with ADHD, which is longer than that reported for any other long-acting stimulant formulation [1]. This extended duration is a direct consequence of the rate-limited enzymatic hydrolysis of the prodrug in the blood, which provides a sustained release of active d-amphetamine over the dosing interval without the peaks and troughs associated with immediate-release formulations or the biphasic release profiles of certain extended-release preparations [2]. In an analog classroom study comparing lisdexamfetamine dimesylate with mixed amphetamine salts extended-release (MAS XR), LDX demonstrated efficacy across the full 13-hour classroom day [3].

duration of action therapeutic coverage once-daily dosing ADHD

Lisdexamfetamine CAS 608137-32-2: Evidence-Based Application Scenarios for Scientific and Industrial Use


Controlled Human Abuse Liability Studies Requiring an Active Comparator with Attenuated Subjective Effects

Lisdexamfetamine is the preferred d-amphetamine prodrug for human laboratory studies investigating abuse liability, subjective drug effects, or the pharmacokinetic determinants of euphorigenic potential. The compound provides a pharmacologically equivalent d-amphetamine exposure with a demonstrably blunted onset of subjective 'liking' and 'euphoria' relative to immediate-release d-amphetamine at comparable d-amphetamine equivalent doses [1]. In intravenous head-to-head studies, LDX 50 mg produced liking effects that did not significantly differ from placebo, whereas 20 mg d-amphetamine produced significantly increased liking scores (P < 0.05) [2]. This established differential makes lisdexamfetamine an essential active control in protocols designed to evaluate novel abuse-deterrent formulations or to characterize the relationship between pharmacokinetic profile and abuse potential [3].

Pharmacokinetic Research Requiring Low Inter-Subject Variability and Linear Dose-Proportionality in d-Amphetamine Exposure

For pharmacokinetic studies, bioequivalence trials, or analytical method development where predictable and consistent d-amphetamine exposure is critical, lisdexamfetamine offers intersubject and intrasubject variability of <20% for both Cmax and AUC across a 50-150 mg dose range, with demonstrated linear dose-proportionality [1]. This low variability profile—which is superior to that typically observed with immediate-release d-amphetamine formulations—enables more precise power calculations for clinical trial design, reduces required sample sizes for pharmacokinetic studies, and provides a more reproducible reference standard for bioanalytical method validation [2].

Clinical Trials Investigating Once-Daily ADHD or Binge Eating Disorder Treatment with Extended Duration of Action

In randomized controlled trials evaluating ADHD or binge eating disorder (BED) pharmacotherapy, lisdexamfetamine provides a therapeutic coverage window of ≥13 hours in children and ≥14 hours in adults following a single morning dose—longer than that documented for any other long-acting stimulant [1]. This extended duration enables trial designs that assess symptom control through evening hours without requiring supplemental doses, which is particularly relevant for analog classroom studies, workplace performance assessments, or trials measuring evening binge eating episodes in BED populations [2].

Analytical Reference Standard for ANDA Development and Quality Control of Generic Lisdexamfetamine Products

With the 2023 expiry of the primary lisdexamfetamine composition patent and the subsequent FDA approval of 18 generic versions, there is substantial demand for authenticated lisdexamfetamine reference standards for abbreviated new drug application (ANDA) development, analytical method validation, and quality control applications [1]. Lisdexamfetamine reference materials with documented traceability to USP or EP pharmacopeial standards are required for HPLC method development, impurity profiling (including characterization of chiral isomeric impurities and oxidative degradation products), and dissolution testing of generic formulations [2]. The compound's unique prodrug structure—covalently linking L-lysine to d-amphetamine via an amide bond—necessitates specific analytical methods distinct from those used for simple amphetamine salts, making high-purity reference standards essential for regulatory compliance [3].

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